4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide
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Description
4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C16H16N4O2S2 and its molecular weight is 360.45. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activities
Compounds similar to 4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide have been investigated for their antimicrobial properties. Research indicates that derivatives of furan-2-carbohydrazide, a similar compound, displayed significant activity against tested microorganisms (Başoğlu et al., 2013).
Neuroinflammation Imaging
A derivative of the compound, used as a PET radiotracer, showed potential for imaging reactive microglia and neuroinflammation in vivo. This is significant in the study of various neuropsychiatric disorders (Horti et al., 2019).
Antiprotozoal Agents
Certain imidazo[1,2-a]pyridines derivatives containing furan and thiophene units have shown strong DNA affinities and demonstrated significant in vitro activity against pathogens like T. b. rhodesiense and P. falciparum, indicating potential as antiprotozoal agents (Ismail et al., 2004).
Antimicrobial and Nematicidal Activities
Research on compounds structurally similar to this compound has shown promising antimicrobial and nematicidal activities. This includes potential against various bacteria and fungi, as well as effectiveness against nematodes like Ditylenchus myceliophagus and Caenorhabditis elegans (Reddy et al., 2010).
Antipsychotic Potential
Some conformationally restricted derivatives, incorporating elements like the furan ring, have been evaluated for their potential as antipsychotic agents. These compounds showed affinity for various dopamine and serotonin receptors, indicating their potential use in treating psychotic disorders (Raviña et al., 2000).
Adenosine A2A Receptor Inverse Agonists
Derivatives containing the furan unit have been investigated for their role as adenosine A2A receptor inverse agonists. This is particularly promising for the treatment of neurodegenerative disorders like Parkinson's and Alzheimer's diseases (Varano et al., 2020).
Properties
IUPAC Name |
4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-N-thiophen-2-ylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S2/c21-16(17-13-4-2-10-23-13)20-7-5-11(6-8-20)14-18-19-15(24-14)12-3-1-9-22-12/h1-4,9-11H,5-8H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUHOJUXDSTDJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)C(=O)NC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.